5-甲氧基康定-6-酮

描述

5-Methoxycanthin-6-one is an alkaloid and an organic heterotetracyclic compound . It is a natural product found in Leitneria floridana, Fagaropsis angolensis, and other organisms . It exhibits oxidative burst inhibitory activity in the chemoluminescence assay and shows cytotoxic activity against the human prostate cancer cell PC-3 line . It displays moderate cytotoxic activity against the human prostate cancer cell PC-3 line, with IC₅₀ values ranging from 13.5-15.4 uM versus doxorubicine with IC₅₀ = 1.5 uM .

Synthesis Analysis

The establishment of the analytical methodology for 5-Methoxycanthin-6-one was performed using a full factorial design . The quantitative determination of 5-Methoxycanthin-6-one was validated with the parameters of the factorial design: temperature of 25 ºC, methanol concentration of 70%, and flow of 0,8 mL/min . Preliminary stability tests showed that some conditions presented significant reductions of 5-Methoxycanthin-6-one, and the respective equations were formulated .

Molecular Structure Analysis

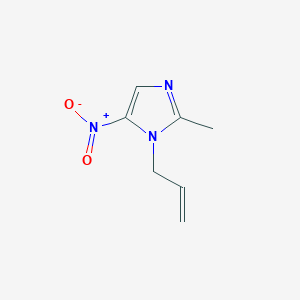

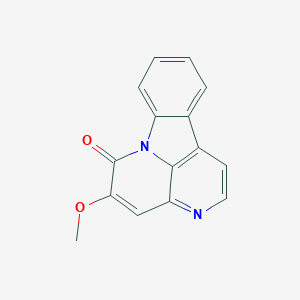

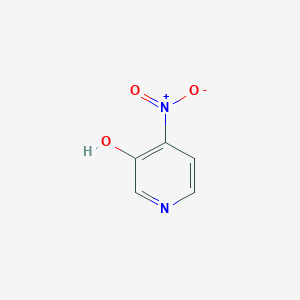

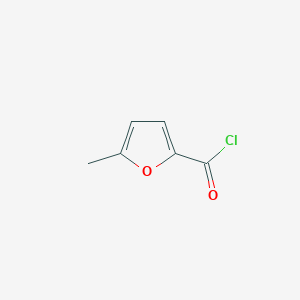

5-Methoxycanthin-6-one has a chemical formula of C15H10N2O2 . Its exact mass is 250.07 and its molecular weight is 250.257 . A theoretical and experimental DFT study of the vibrational, structural, and quantum properties of 5-Methoxycanthin-6-one has been presented using B3LYP exchange-correlation functional with 6-311G (2d,p) basis set .

Chemical Reactions Analysis

The metabolic profile of 5-Methoxycanthin-6-one, a typical canthinone alkaloid, in rats was determined by liquid chromatography-quadrupole time-of-flight tandem mass spectrometry together with multiple data processing techniques .

Physical And Chemical Properties Analysis

5-Methoxycanthin-6-one is quickly absorbed into the blood and reached the highest concentration at 33.0-42.0 min, with moderate elimination half-life (0.85-2.11 h) and low bioavailability (16.62-24.42%) after oral administration .

科学研究应用

Biosynthesis and Chemistry

5-Methoxycanthin-6-one is a subclass of β-carboline alkaloids . These alkaloids have been isolated from various plants, principally those in the Rutaceae and Simaroubaceae families . The biosynthesis of canthin-6-one alkaloids was first demonstrated through feeding experiments in which 14 C-tryptophan was administered to cell cultures .

Biological Activities

Canthin-6-one alkaloids display significant roles in the amelioration of many human diseases due to their various anti-inflammatory properties . Emerging studies have made significant progress in exploring the molecular mechanisms of this anti-inflammatory effect .

Potential Drugs for Chronic Inflammatory Diseases

Chronic inflammatory disease (CID) is a category of medical conditions that cause recurrent inflammatory attacks in multiple tissues . Canthin-6-ones may have potential therapeutic effects on many inflammatory diseases . They target multiple inflammatory mediators, effectively keeping the immune-associated cells and their products in check and inhibiting aberrant activation of the immune system .

Targeting NLRP3 Inflammasome

The major signaling pathways affected by canthin-6-ones include the NLR family pyrin domain containing 3 (NLRP3) inflammasome . This pathway plays a crucial role in several CIDs .

Targeting NF-κB Signaling Pathway

Another major signaling pathway affected by canthin-6-ones is the NF-κB signaling pathway . This pathway is also involved in the pathogenesis of several CIDs .

Nitric Oxide (NO) Inhibition

Canthin-6-one alkaloids display potential NO inhibitory activities . This property is particularly useful in the treatment of diseases where NO production is implicated .

作用机制

Target of Action

5-Methoxycanthin-6-one is an orally active inhibitor of Leishmania strains . It also shows moderate anti-cancer effects on PC-3 cells .

Mode of Action

It has been found to exhibit a clear suppressive effect on thephagocytosis response . It also displays moderate cytotoxic activity against the human prostate cancer cell PC-3 line .

Biochemical Pathways

5-Methoxycanthin-6-one is a subclass of β-carboline alkaloids with an additional D ring . The tricyclic intermediate could be transformed into 4,5-dihydrocanthin-6-one, which may sequentially yield canthin-6-one after oxidation .

Pharmacokinetics

A comparative study on pharmacokinetics and tissue distribution of 5-hydroxy-4-methoxycanthin-6-one and its metabolite in normal and dextran sodium sulfate-induced colitis rats by HPLC-MS/MS showed that the prototype of 5-hydroxy-4-methoxycanthin-6-one was the main existing form in both physiological and pathological conditions . The pharmacokinetic results showed that the prototype of 5-hydroxy-4-methoxycanthin-6-one had higher exposure and longer elimination in colitis than that in normal rats .

Result of Action

5-Methoxycanthin-6-one has been found to induce apoptosis in a concentration-dependent manner . It affects the expressions of apoptotic-related proteins, including proteins pyruvate kinase (PKM), annexin A2 (ANXA2), galectin 3 (LGAL3), heterogeneous nuclear ribonucleoprotein A1 (HNRNP1A1), peroxiredoxin 3 (PRDX3), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .

Action Environment

The tissue distribution studies displayed that 5-hydroxy-4-methoxycanthin-6-one mainly accumulated in the intestinal tract . Especially, the distribution of 5-hydroxy-4-methoxycanthin-6-one in the intestinal tract was increased obviously in colitic rats . This suggests that the action environment, particularly the presence of inflammation, can influence the compound’s action, efficacy, and stability.

安全和危害

5-Methoxycanthin-6-one should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

属性

IUPAC Name |

3-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c1-19-13-8-11-14-10(6-7-16-11)9-4-2-3-5-12(9)17(14)15(13)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEFUSAHPIYZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC3=C2N(C1=O)C4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074544 | |

| Record name | 5-Methoxycanthin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxycanthin-6-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

5-Methoxycanthin-6-one | |

CAS RN |

15071-56-4 | |

| Record name | 5-Methoxycanthin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15071-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxycanthin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015071564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canthin-6-one, 5-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxycanthin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXYCANTHIN-6-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVM1A8LM35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methoxycanthin-6-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243 - 244 °C | |

| Record name | 5-Methoxycanthin-6-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known sources of 5-Methoxycanthin-6-one?

A1: 5-Methoxycanthin-6-one has been isolated from various plant species, including Zanthoxylum chiloperone [, , ], Anthostema aubryanum [], Picrasma quassioides [, , , ], Eurycoma longifolia [], Odyendyea gabonensis [], Simarouba versicolor [, ], Ailanthus altissima [], Fagaropsis angolensis [], Bruce javanica [, ], and Leitneria floridana [].

Q2: What biological activities have been reported for 5-Methoxycanthin-6-one?

A2: Research suggests 5-Methoxycanthin-6-one possesses various biological activities, including:

- Antifungal activity: Demonstrates activity against various fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes [].

- Anti-inflammatory and Antioxidant Activities: Exhibits dose-dependent anti-inflammatory effects and significant radical scavenging activity comparable to Vitamin E [].

- Inhibitory effect on nitric oxide production: Demonstrates moderate inhibition of nitric oxide production [].

- Cytotoxic activity: Exhibits moderate cytotoxicity against the human prostate cancer cell line PC-3 [, ].

- Anti-plasmodial effects: Shows activity against chloroquine-resistant and sensitive strains of Plasmodium falciparum [].

Q3: How does the seasonal variation affect the yield of 5-Methoxycanthin-6-one in Zanthoxylum chiloperone?

A3: A study on Zanthoxylum chiloperone indicated that the content of 5-Methoxycanthin-6-one in the leaves varies throughout the year []. This highlights the importance of identifying the optimal harvesting season to maximize yield from this natural source.

Q4: Are there any studies on the structure-activity relationship (SAR) of 5-Methoxycanthin-6-one?

A4: While limited, some studies explore the impact of structural modifications on the biological activity of 5-Methoxycanthin-6-one and its analogs. For instance, comparing the cytotoxicities of canthin-6-one, 1-methoxycanthin-6-one, 5-methoxycanthin-6-one, and canthin-6-one-3-N-oxide revealed no significant difference in activity among these four cytotoxic alkaloids []. Further research is needed to establish a comprehensive SAR profile.

Q5: What analytical techniques are commonly employed to identify and quantify 5-Methoxycanthin-6-one?

A5: Various spectroscopic and chromatographic techniques are used to characterize and quantify 5-Methoxycanthin-6-one:

- Spectroscopic methods: UV, IR, MS, 1H-NMR, and 13C-NMR are routinely used for structural elucidation [, , , , ].

- Chromatographic techniques: Isolation and purification often involve techniques like column chromatography over Sephadex LH-20 and silica gel, preparative TLC, preparative HPLC, and counter-current chromatography [, , , , , ].

- Phytoelectrochemical analysis: Voltammetry of microparticles methodology has been successfully applied to characterize the phytochemical composition of extracts containing 5-Methoxycanthin-6-one [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)